5-Chloro-8-quinolyl pyrrolidinecarboxylate
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Overview
Description
5-Chloro-8-quinolyl pyrrolidinecarboxylate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 5th position and a pyrrolidinecarboxylate group at the 8th position. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolyl pyrrolidinecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-8-quinolinol and pyrrolidinecarboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond between the quinoline and pyrrolidinecarboxylate groups.
Solvent: The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Temperature: The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-quinolyl pyrrolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides or other oxidized derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-Chloro-8-quinolyl pyrrolidinecarboxylate has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolyl pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its structure and function, which may contribute to its antimicrobial and anticancer activities. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-hydroxyquinoline: A related compound with a hydroxyl group instead of the pyrrolidinecarboxylate group.
8-Hydroxyquinoline: Lacks the chlorine substitution but shares the quinoline core structure.
5,7-Dichloro-8-quinolinol: Contains additional chlorine substitution, leading to different chemical properties.
Uniqueness
5-Chloro-8-quinolyl pyrrolidinecarboxylate is unique due to the presence of both the chlorine atom and the pyrrolidinecarboxylate group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other quinoline derivatives, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-11-5-6-12(13-10(11)4-3-7-16-13)19-14(18)17-8-1-2-9-17/h3-7H,1-2,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOADUXAHDXRSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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